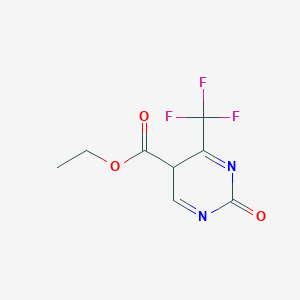
ethyl 2-oxo-4-(trifluoromethyl)-5H-pyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-oxo-4-(trifluoromethyl)-5H-pyrimidine-5-carboxylate is a chemical compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids. This specific compound is characterized by the presence of an ethyl ester group, a trifluoromethyl group, and a keto group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-4-(trifluoromethyl)-5H-pyrimidine-5-carboxylate typically involves multi-component reactions. One common method is the cyclocondensation of dialkyl (3,3,3-trifluoro-2-oxopropyl)phosphonates with urea and aryl aldehydes. This reaction is carried out under Biginelli conditions, which involve stirring in acetonitrile at room temperature with a catalytic amount of trimethylchlorosilane .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of multi-component reactions and the use of efficient catalysts are likely employed to achieve high yields and purity in large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-oxo-4-(trifluoromethyl)-5H-pyrimidine-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.
Substitution: The trifluoromethyl group can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-oxo-4-(trifluoromethyl)-5H-pyrimidine-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a neuroprotective and anti-inflammatory agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
Wirkmechanismus
The mechanism of action of ethyl 2-oxo-4-(trifluoromethyl)-5H-pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to inhibit nitric oxide and tumor necrosis factor-α production in human microglia cells, indicating anti-inflammatory properties . The compound may also interact with endoplasmic reticulum chaperones and apoptosis markers, contributing to its neuroprotective effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2,3-dihydro-2-oxo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate: This compound shares a similar trifluoromethyl group but differs in the heterocyclic ring structure.
2-[5-oxo-3-phenyl-2-(trifluoromethyl)pyrrolidin-1-yl]acetamide: Another compound with a trifluoromethyl group, used in sigma-1 receptor modulation.
Uniqueness
Ethyl 2-oxo-4-(trifluoromethyl)-5H-pyrimidine-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in various research fields.
Eigenschaften
Molekularformel |
C8H7F3N2O3 |
|---|---|
Molekulargewicht |
236.15 g/mol |
IUPAC-Name |
ethyl 2-oxo-4-(trifluoromethyl)-5H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C8H7F3N2O3/c1-2-16-6(14)4-3-12-7(15)13-5(4)8(9,10)11/h3-4H,2H2,1H3 |
InChI-Schlüssel |
LITMRKVXJAADRP-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1C=NC(=O)N=C1C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[3-(2-Amino-2-carboxyethyl)-2,6-dioxo-1,3-diazinan-1-yl]methyl]benzoic acid](/img/structure/B12352147.png)

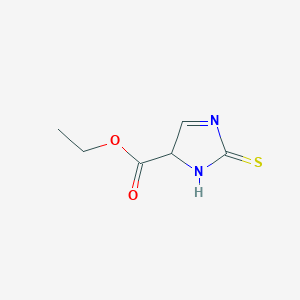
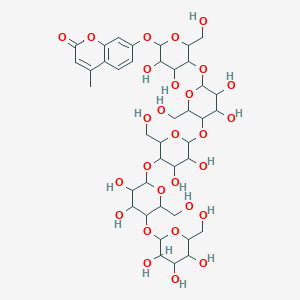


![1-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-1,3-diazinane-2,4-dione](/img/structure/B12352187.png)

![3,13,23-Triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosan-12-one](/img/structure/B12352196.png)
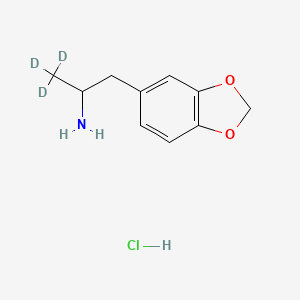
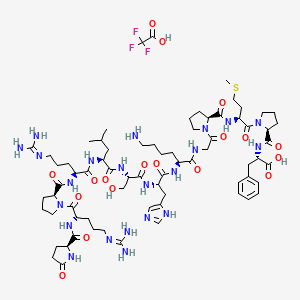
![1-[(5R)-5-hydroxyhexyl]-3,7-dimethyl-5H-purin-7-ium-2,6-dione](/img/structure/B12352227.png)
![2-methyl-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12352232.png)
